SpergualinTrihydrochloride
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Overview
Description
Spergualin trihydrochloride is a natural product first identified as an antibiotic from culture filtrates of Bacillus laterosporus BMG162-aF2 . It has been found to have antibacterial, antitumor, and immunosuppressive properties . The compound is known for its ability to modulate Heat shock protein 70 (Hsp70) and Heat shock protein 90 (Hsp90) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Spergualin trihydrochloride is produced by culturing the bacterial strain Bacillus laterosporus BMG162-aF2 . The strain is shake-cultured at 28°C in a medium containing 2.0% glycerol, 2.0% dextrin, 1.0% soy peptone, 0.3% yeast extract, 0.2% ammonium sulfate, and 0.2% calcium carbonate, adjusted to pH 7.4 . After 3-4 days of culture, the antibiotic is extracted and purified through a series of steps involving adsorption on Amberlite IRC-50 and CM-Sephadex C-25 columns, followed by elution with hydrochloric acid and sodium chloride solutions .
Industrial Production Methods
The industrial production of spergualin trihydrochloride follows similar steps as the laboratory preparation but on a larger scale. The bacterial culture is grown in large fermenters, and the antibiotic is extracted and purified using industrial-scale chromatography and solvent extraction techniques .
Chemical Reactions Analysis
Types of Reactions
Spergualin trihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include derivatives of spergualin trihydrochloride with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Spergualin trihydrochloride has a wide range of scientific research applications :
Chemistry: Used as a model compound for studying the synthesis and reactivity of polyamine antibiotics.
Industry: Utilized in the development of new antibiotics and immunosuppressive drugs.
Mechanism of Action
Spergualin trihydrochloride exerts its effects by binding to the C-terminus of Hsp70 and Hsp90, inhibiting their chaperone functions . This interaction disrupts the folding and stability of client proteins, leading to the inhibition of cell growth and proliferation . The compound also modulates the immune response by affecting the maturation and polarization of T cells .
Comparison with Similar Compounds
Similar Compounds
Gusperimus: An immunosuppressive drug that is a derivative of spergualin.
Deoxyspergualin: A synthetic analogue with potent antitumor activity.
Uniqueness
Spergualin trihydrochloride is unique due to its dual role as an antibiotic and immunosuppressive agent . Its ability to modulate Hsp70 and Hsp90 sets it apart from other similar compounds, providing a distinct mechanism of action that is valuable in both cancer therapy and immunosuppression .
Properties
IUPAC Name |
N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N7O4.3ClH/c18-7-5-9-21-8-3-4-10-22-15(27)16(28)24-14(26)12-13(25)6-1-2-11-23-17(19)20;;;/h13,16,21,25,28H,1-12,18H2,(H,22,27)(H,24,26)(H4,19,20,23);3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNJZPKETIWTTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CC(CC(=O)NC(C(=O)NCCCCNCCCN)O)O.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H40Cl3N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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